molecular formula C9H4Cl2FN B12063671 4,8-Dichloro-6-fluoroquinoline

4,8-Dichloro-6-fluoroquinoline

Cat. No.: B12063671
M. Wt: 216.04 g/mol
InChI Key: JPMKUTLGWKEDLS-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-fluoroquinoline (CAS: 22319-88-6) is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂FN and a molecular weight of 222.05 g/mol . The compound features chlorine substituents at positions 4 and 8 of the quinoline core and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of antimalarial and antibacterial agents .

Properties

IUPAC Name

4,8-dichloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMKUTLGWKEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature gradually increased to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 4,8-Dichloro-6-fluoroquinoline may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline .

Scientific Research Applications

Antibacterial and Antiviral Properties

Research indicates that 4,8-Dichloro-6-fluoroquinoline exhibits significant antibacterial and antiviral properties. Its mechanism of action often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts critical cellular processes, positioning the compound as a candidate for therapeutic development against bacterial infections .

In studies comparing various fluoroquinolones, 4,8-Dichloro-6-fluoroquinoline demonstrated potent antiproliferative effects against cancer cell lines, indicating its potential use in oncology . The compound's ability to interact with multiple biological targets suggests a broad spectrum of activity that warrants further investigation.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 4,8-Dichloro-6-fluoroquinoline:

Compound NameChemical FormulaUnique Features
4,8-DichloroquinolineC9H6Cl2C_{9}H_{6}Cl_{2}Lacks fluorine; primarily used in antibacterial research
6-FluoroquinolineC9H6ClFC_{9}H_{6}ClFContains only one chlorine; different reactivity profile
2,4-Dichloro-6-fluoroquinolineC9H6Cl2FC_{9}H_{6}Cl_{2}FDifferent positioning of chlorine; altered biological activity

The unique combination of both chlorine and fluorine atoms in 4,8-Dichloro-6-fluoroquinoline enhances its reactivity and biological activity compared to other derivatives. This allows for diverse chemical transformations and interactions with biological targets that may not be possible with other compounds.

Case Studies

Several studies have documented the applications of 4,8-Dichloro-6-fluoroquinoline in various contexts:

  • Antimicrobial Research : A study explored the compound's effectiveness against resistant bacterial strains. Results indicated a significant reduction in bacterial viability when treated with 4,8-Dichloro-6-fluoroquinoline compared to control groups .
  • Cancer Therapeutics : In vitro tests showed that this compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential role as an anticancer agent. Further investigations are needed to elucidate the specific pathways through which it exerts these effects .
  • Drug Development : Ongoing research focuses on modifying the structure of 4,8-Dichloro-6-fluoroquinoline to improve its pharmacological properties and reduce toxicity. These modifications aim to enhance its efficacy as a therapeutic agent against various diseases .

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological activity and chemical reactivity of halogenated quinolines are highly dependent on the positions and types of substituents. Below is a comparative analysis of 4,8-Dichloro-6-fluoroquinoline with key analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
4,8-Dichloro-6-fluoroquinoline Cl (4,8), F (6) C₉H₅Cl₂FN 222.05 Dual chloro and fluoro substitution; high potential for drug resistance reversal
6-Chloroquinoline Cl (6) C₉H₆ClN 163.60 Mono-chlorinated; foundational antimalarial scaffold
8-Chloroquinoline Cl (8) C₉H₆ClN 163.60 Chloro at position 8; used in coordination chemistry and catalysis
5,7-Dichloroquinoline Cl (5,7) C₉H₅Cl₂N 198.05 Symmetric dichloro substitution; explored for antitumor activity
6-Fluoroquinoline F (6) C₉H₆FN 147.15 Fluoro substitution enhances metabolic stability
4,8-Dichloro-6-(trifluoromethoxy)quinoline Cl (4,8), OCF₃ (6) C₁₀H₄Cl₂F₃NO 282.05 Trifluoromethoxy group increases lipophilicity and bioavailability
2,8-Dichloro-6-fluoroquinoline Cl (2,8), F (6) C₉H₅Cl₂FN 222.05 Structural isomer; chloro at position 2 alters electronic distribution

Key Observations :

  • Chlorine vs.
  • Positional Isomerism: The distinction between 4,8-dichloro and 2,8-dichloro isomers (e.g., 2,8-Dichloro-6-fluoroquinoline) highlights the importance of substitution geometry. Chlorine at position 4 may favor π-stacking interactions in drug-receptor binding, while position 2 could sterically hinder such interactions .

Biological Activity

4,8-Dichloro-6-fluoroquinoline is a synthetic compound belonging to the quinoline family, distinguished by its unique halogenated structure, which includes two chlorine atoms and one fluorine atom. This molecular configuration enhances its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry for its potential antibacterial, antiviral, and anticancer properties.

  • Chemical Formula : C10_{10}H5_{5}Cl2_2F1_1N
  • Molecular Weight : 216.04 g/mol
  • Structural Features : The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's reactivity and interaction with biological targets.

4,8-Dichloro-6-fluoroquinoline primarily exerts its biological effects through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for DNA replication in bacteria. By forming stable complexes with these enzymes and their substrates, the compound effectively disrupts DNA synthesis, leading to bacterial cell death .

Antibacterial Activity

Research indicates that 4,8-Dichloro-6-fluoroquinoline demonstrates significant antibacterial properties. Its mechanism involves:

  • Inhibition of DNA Gyrase : This enzyme is essential for unwinding DNA during replication. Inhibition leads to the accumulation of supercoiled DNA, ultimately resulting in cell death .
  • Resistance Studies : Comparative studies show that this compound exhibits lower frequencies of spontaneous resistance compared to traditional antibiotics like levofloxacin when tested against Staphylococcus aureus .

Antiviral Properties

Preliminary studies suggest that 4,8-Dichloro-6-fluoroquinoline may possess antiviral activity. While specific mechanisms are still under investigation, its structural attributes allow it to interact with viral enzymes, potentially inhibiting viral replication.

Anticancer Potential

Recent developments have highlighted the anticancer properties of fluoroquinolone derivatives, including 4,8-Dichloro-6-fluoroquinoline. Key findings include:

  • Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects on various cancer cell lines, with IC50_{50} values indicating effective dose ranges for inducing apoptosis in cancer cells .
  • Mechanism of Action : The compound may target topoisomerase II, leading to apoptosis through the intrinsic mitochondrial pathway. This dual-targeting capability enhances its therapeutic potential against cancer .

Case Studies and Research Findings

Study FocusFindings
Antibacterial EfficacyDemonstrated effective inhibition of S. pneumoniae in mouse modelsSuggests potential for treating bacterial infections resistant to conventional therapies
Antiviral ActivityPreliminary data indicate interaction with viral replication mechanismsFurther research required to confirm efficacy and mechanisms
Anticancer ActivitySignificant cytotoxicity against SW480 colon cancer cells (IC50_{50} = 11.7 µM)Promising candidate for development as an anticancer agent

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
4,8-Dichloro-6-fluoroquinolineContains both chlorine and fluorine; enhanced reactivityAntibacterial, antiviral, anticancer
CiprofloxacinWell-studied fluoroquinolone; lacks dichlorination at position 8Primarily antibacterial
4-ChloroquinolineSingle chlorine substitution; less potentAntimicrobial

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